2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
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Overview
Description
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a chemical compound that has garnered significant interest in various fields of research and industry. This compound features an imidazo[2,1-b]thiazole scaffold, which is known for its broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
Mechanism of Action
Target of Action
The compound 2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a derivative of imidazole and thiazole . Imidazole and thiazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole and thiazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Imidazole and thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
The compound 3b, which is a derivative of imidazo[2,1-b]thiazole, exhibited promising inhibitory activity over most of the cancer cell lines, with the most remarkable effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with the appropriate butanamide derivative under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the intermediate compounds are synthesized and processed without isolation, streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazo[2,1-b]thiazole core can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide can be compared with other imidazo[2,1-b]thiazole derivatives:
Properties
IUPAC Name |
2-ethyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-6-13(10-14)15-11-20-8-9-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKJHVVZRTLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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